4-氨基丁烷-2-醇

描述

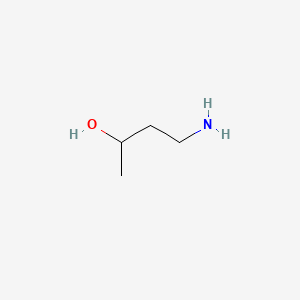

4-Aminobutan-2-ol is a chemical compound with the molecular formula C4H11NO . It has an average mass of 89.136 Da and a monoisotopic mass of 89.084061 Da . It is used for the production of efficient anionic emulsifiers, nonionic polyethylene emulsions, water treatment, metal treatment, and absorption of carbon dioxide gas . It is also used as a pigment dispersion aid and curing agent in selected textile resins .

Synthesis Analysis

The synthesis of 4-Aminobutan-2-ol can be achieved through a biocatalytic reductive amination process using native amine dehydrogenases . This process is efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes . Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .Molecular Structure Analysis

The molecular structure of 4-Aminobutan-2-ol consists of 4 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The InChI code for this compound is 1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Aminobutan-2-ol are not detailed in the search results, it’s worth noting that the compound plays a role in the synthesis of short chiral alkyl amines and amino alcohols through a biocatalytic reductive amination process .Physical And Chemical Properties Analysis

4-Aminobutan-2-ol is a liquid at room temperature . It has a molecular weight of 89.14 .科学研究应用

治疗应用中的立体化学

4-氨基丁烷-2-醇的立体化学已在治疗背景下进行研究,特别是在用于治疗结核病的药物乙胺丁醇的情况下。该研究涉及合成乙胺丁醇的不同立体异构体并使用手性色谱进行分析。这项研究对于了解与 4-氨基丁烷-2-醇相关的化合物的立体化学性质及其治疗相关性具有重要意义 (Blessington & Beiraghi, 1990).

对昆虫的生长影响

对家蝇 (Musca domestica) 幼虫的一项研究表明,与 4-氨基丁烷-2-醇密切相关的 2-氨基丁烷-1-醇可以抑制幼虫生长。这项研究突出了此类化合物在害虫控制和昆虫发育研究中的潜在用途 (Bridges & Ricketts, 1968).

血流动力学特性

氨基丁醇衍生物(包括与 4-氨基丁烷-2-醇相关的化合物)已被研究其抗惊厥、局部麻醉和血流动力学特性。这些发现表明在控制惊厥和血压方面具有潜在的治疗应用 (Jastrzębska-Więsek, Czarnecki & Marona, 2008).

合成和稳定性研究

4-氨基丁烷腈的合成(用于生产神经疾病药物的中间体)得到了改进。这项研究提供了对与 4-氨基丁烷-2-醇相关的化合物更有效生产方法的见解 (Capon, Avery, Purdey & Abell, 2020).

安全和危害

The safety information for 4-Aminobutan-2-ol indicates that it is a hazardous compound . It has been assigned the GHS05 pictogram, and its hazard statements include H227 and H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

While specific future directions for 4-Aminobutan-2-ol are not detailed in the search results, it’s clear that the compound has a wide range of industrial applications. Its use in the production of efficient anionic emulsifiers, nonionic polyethylene emulsions, and as a pigment dispersion aid and curing agent in selected textile resins suggests potential for continued use and exploration in these areas.

属性

IUPAC Name |

4-aminobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXUFNXWXFZVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885786 | |

| Record name | 2-Butanol, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobutan-2-ol | |

CAS RN |

39884-48-5 | |

| Record name | 4-Amino-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39884-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039884485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanol, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can be understood about the potential toxicity of 4-Amino-2-butanol based on the research on structurally similar amino alcohols?

A1: The research paper "Cytotoxicity of Amino Alcohols to Rat Hepatoma-derived Fa32 Cells" [] investigates the cytotoxicity of various amino alcohols. It highlights that the position of the amino and hydroxyl groups significantly influences the compound's toxicity. For instance, 4-amino-1-butanol and 4-amino-2-butanol exhibited significantly different NI50 values, indicating the impact of the hydroxyl group's position on toxicity. Additionally, the study found that glutathione depletion generally increased amino alcohol cytotoxicity, while vitamin E enrichment decreased it. This suggests that many amino alcohols might exert toxicity through mechanisms involving glutathione interaction and the generation of oxygen free radicals. Considering the structural similarities, 4-Amino-2-butanol might exhibit similar toxicological properties. Further research is necessary to confirm these hypotheses specifically for 4-Amino-2-butanol.

Q2: Can the enantioselective aldol reaction described in one of the papers be relevant to the synthesis or potential applications of 4-Amino-2-butanol?

A2: The paper "Synthesis and enantioselective aldol reaction of a chiral 2-oxo-2-propionyl-1,3,2-oxazaphosphorinane" [] details the synthesis of a chiral oxazaphosphorinane and its use in enantioselective aldol reactions. While this research doesn't directly involve 4-Amino-2-butanol, it highlights the importance of chirality in organic synthesis and potential applications. 4-Amino-2-butanol possesses a chiral center, meaning it exists as two enantiomers. The study's focus on enantioselective synthesis suggests that controlling the stereochemistry during 4-Amino-2-butanol synthesis could be crucial, potentially leading to derivatives with different biological activities or pharmacological profiles.

Q3: How can the information on analytical methods for related compounds guide future research on 4-Amino-2-butanol?

A3: Although the provided research does not detail specific analytical methods for 4-Amino-2-butanol, the emphasis on cytotoxicity assays and structure-activity relationships offers a starting point. Researchers could adapt similar cytotoxicity assays like the neutral red uptake inhibition assay used in [] to evaluate the potential toxicity of 4-Amino-2-butanol on various cell lines. Furthermore, understanding the structure-activity relationship of similar amino alcohols can provide insights for designing and synthesizing 4-Amino-2-butanol derivatives. By systematically modifying the 4-Amino-2-butanol structure and evaluating the changes in activity, researchers can gain valuable information about its pharmacophore and potentially develop analogs with improved potency or reduced toxicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)

![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)

![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)

![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)

![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)

![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)